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Calcium channel-modulator-1

Cat. No.: B1663191
M. Wt: 579.4 g/mol
InChI Key: LNYDIZPHIUSZBB-UHFFFAOYSA-N
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Description

Overview of Calcium Signaling Pathways and their Central Importance in Cellular Processes

Calcium ions (Ca2+) are versatile intracellular messengers that govern a multitude of cellular activities. wikipedia.orgnumberanalytics.comcusabio.com The concentration of free calcium in the cytoplasm is normally kept at a very low level, around 100 nanomolar (nM), which is about 20,000 to 100,000 times lower than the concentration outside the cell. wikipedia.org This steep concentration gradient is maintained by actively pumping calcium out of the cell or into intracellular storage organelles like the endoplasmic reticulum (ER). wikipedia.orgabcam.com

When a cell receives a specific stimulus, such as a hormone or neurotransmitter, it can trigger a rapid increase in cytoplasmic calcium levels, often up to 500–1,000 nM. wikipedia.org This is achieved by opening calcium channels in the plasma membrane or by releasing calcium from internal stores. wikipedia.orgcusabio.com This transient rise in calcium concentration acts as a signal that initiates various cellular responses. These responses can be short-term, such as changes in the cell's electrical properties, or long-term, like alterations in gene expression. wikipedia.org

The importance of calcium signaling is underscored by its involvement in a wide range of physiological processes, including:

Muscle contraction: Calcium ions trigger the interaction of proteins that cause muscle fibers to contract. wikipedia.orgoup.com

Neurotransmission: The release of neurotransmitters at synapses is a calcium-dependent process. wikipedia.orgcusabio.com

Gene transcription and cell proliferation: Calcium signals can activate transcription factors that control which genes are expressed, thereby influencing cell growth and division. abcam.comnih.govcreative-diagnostics.com

Fertilization and apoptosis: Calcium signaling plays a role in the process of fertilization and can also trigger programmed cell death (apoptosis). wikipedia.orgcusabio.com

Classification and Functional Diversity of Calcium Channels, Emphasizing Modulatory Mechanisms

Calcium channels are a diverse group of ion channels that facilitate the movement of calcium ions across cellular membranes. They are broadly classified based on their activation mechanisms and pharmacological properties. oup.comjneurosci.org

Major Classes of Calcium Channels:

Channel ClassActivation MechanismPrimary LocationKey Functions
Voltage-Gated Calcium Channels (VGCCs) Changes in membrane potential (depolarization)Excitable cells (neurons, muscle cells)Neurotransmitter release, muscle contraction, hormone secretion. nih.gov
Receptor-Operated Calcium Channels (ROCCs) Binding of a ligand (e.g., neurotransmitter) to a receptor that is part of the channel.Various cell typesDiverse signaling pathways. numberanalytics.comabcam.com
Second-Messenger-Operated Channels (SMOCs) Activated by intracellular second messengers other than calcium store depletion.Various cell typesCellular signaling. cusabio.com
Store-Operated Calcium Channels (SOCs) Depletion of calcium from intracellular stores (e.g., endoplasmic reticulum).Virtually all cell types, especially non-excitable cells.Replenishing calcium stores, sustained calcium signaling. numberanalytics.comabcam.comwikipedia.org

The functional diversity of these channels is further enhanced by the existence of multiple subtypes within each class and by various modulatory mechanisms. oup.comubc.caresearchgate.net These mechanisms can alter the channel's activity, including its opening probability, conductance, and sensitivity to activating signals. Modulation can occur through direct interaction with other proteins, phosphorylation, or changes in the lipid environment of the membrane. nih.gov This intricate regulation allows for precise control over calcium influx in response to different cellular needs.

Identification and Characterization of Calcium Channel Modulator 1 (Orai1/CRACM1) as a Key Component of Store-Operated Calcium Entry (SOCE)

For many years, the molecular identity of the channel responsible for store-operated calcium entry (SOCE) remained a mystery. nih.gov A major breakthrough came with the identification of two key proteins: Stromal Interaction Molecule 1 (STIM1) and Orai1. jst.go.jpphysiology.org

STIM1 is a protein located in the membrane of the endoplasmic reticulum (ER) that acts as a calcium sensor. nih.govjst.go.jp When calcium levels within the ER are depleted, STIM1 undergoes a conformational change and moves to areas where the ER is close to the plasma membrane. molbiolcell.orgmolbiolcell.org

Orai1, also known as CRACM1, is a protein with four transmembrane domains that resides in the plasma membrane. molbiolcell.orgnih.gov It was identified through genetic screens as an essential component of the Calcium Release-Activated Calcium (CRAC) channel, the archetypal store-operated channel. jst.go.jpnih.govaai.org Subsequent research has established that Orai1 forms the pore-forming subunit of the CRAC channel. jst.go.jpnih.gov

The activation of SOCE involves a direct interaction between STIM1 and Orai1. nih.gov Following ER calcium store depletion, the relocated STIM1 proteins trap and activate Orai1 channels that are diffusing in the plasma membrane. physiology.org This interaction leads to the opening of the Orai1 channel pore, allowing a highly selective influx of calcium into the cell. nih.govnih.gov The co-expression of both STIM1 and Orai1 is sufficient to generate large CRAC currents, confirming their central roles in SOCE. nih.gov

Mutations in the ORAI1 gene that lead to a loss of function are associated with severe combined immunodeficiency (SCID)-like disease, highlighting the critical role of Orai1-mediated calcium entry in immune cell function. aai.orgfrontiersin.org

Historical Perspectives on the Discovery and Initial Understanding of Store-Operated Calcium Channels (SOCs) and their Modulators

The concept of store-operated calcium entry has its origins in the late 1970s and was formally proposed in 1986. nih.gov Early experiments demonstrated that the release of calcium from intracellular stores could trigger the opening of calcium channels in the plasma membrane. nih.gov This process was termed "capacitative calcium entry" to reflect the idea that the depletion of the intracellular calcium "capacitor" signaled for its refilling from the extracellular space. nih.gov

One of the first well-characterized store-operated currents was the Calcium Release-Activated Calcium (CRAC) current (ICRAC) in mast cells and T lymphocytes. nih.gov This current was shown to be highly selective for calcium and was activated by depleting intracellular calcium stores with agents like thapsigargin, an inhibitor of the ER calcium pump (SERCA). nih.govnih.gov

For over 15 years after the initial characterization of SOCs, the molecular players involved remained elusive. nih.govphysiology.org A significant advance came from genome-wide RNA interference (RNAi) screens in the mid-2000s. These powerful techniques allowed scientists to systematically silence thousands of genes to identify those essential for a particular cellular process. These screens led to the independent discovery of STIM1 as the ER calcium sensor and Orai1 as the pore-forming subunit of the CRAC channel. jst.go.jpaai.orgembopress.org The identification of these two proteins was a landmark achievement that opened the door to a detailed molecular understanding of how the depletion of intracellular calcium stores is coupled to the activation of plasma membrane calcium channels. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24Cl2N2O7S B1663191 Calcium channel-modulator-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYDIZPHIUSZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Calcium Channel Modulator 1 Orai1/cracm1 Activation and Regulation

Structural Basis of Calcium Channel Modulator 1 (Orai1) Function and Ion Permeation

The Orai1 channel is a highly selective calcium channel composed of six Orai1 protein subunits that form a hexameric complex in the plasma membrane. wikipedia.orgnih.gov Each Orai1 subunit consists of four transmembrane domains (TM1-4) with both the N- and C-termini located in the cytoplasm. nih.govmdpi.com The crystal structure of Drosophila Orai, which shares significant sequence homology with human Orai1, reveals that the six subunits are arranged in a concentric fashion around a central ion pore. wikipedia.orgnih.gov

The pore is primarily lined by the TM1 helices from each of the six subunits. wikipedia.orgpnas.org A key feature of the Orai1 pore is a ring of highly conserved glutamate (B1630785) residues (E106 in human Orai1) that forms the selectivity filter, responsible for the channel's exquisite preference for Ca²⁺ over other cations. mdpi.comnih.gov An extracellular region rich in acidic residues, known as the Ca²⁺ accumulating region (CAR), is located near the pore entrance and is thought to concentrate Ca²⁺ ions, facilitating their efficient entry into the channel. mdpi.commdpi.com The TM2 and TM3 domains form an intermediate ring, while the TM4 domains constitute the outermost layer of the channel complex. wikipedia.org This intricate architecture is essential for both maintaining the structural integrity of the channel and mediating the conformational changes required for gating. nih.gov

Structural Features of the Orai1 Channel
FeatureDescriptionKey Residues/Domains
StoichiometryHexamer of six Orai1 subunits-
Subunit StructureFour transmembrane domains (TM1-4) with intracellular N- and C-terminiTM1, TM2, TM3, TM4
Ion PoreFormed by the TM1 helices of the six subunitsTM1
Selectivity FilterA ring of glutamate residues responsible for high Ca²⁺ selectivityE106 (in human Orai1)
Ca²⁺ Accumulating Region (CAR)An extracellular acidic region that concentrates Ca²⁺ near the poreD110, D112, D114 (in human Orai1)

Interaction with Stromal Interaction Molecule 1 (STIM1) as the Endoplasmic Reticulum (ER) Calcium Sensor

The activation of Orai1 is contingent upon its direct interaction with STIM1, a single-pass transmembrane protein primarily located in the ER membrane. nih.govmdpi.com STIM1 functions as the sensor of ER Ca²⁺ levels, initiating the signaling cascade that leads to the opening of Orai1 channels. nih.govnih.gov

ER Calcium Depletion Sensing by STIM Proteins and Conformational Changes

The luminal portion of STIM1 contains a canonical EF hand (cEF) motif that binds Ca²⁺ with low affinity. nih.gov Under resting conditions, when the ER is replete with Ca²⁺, the EF hand is occupied, and STIM1 remains in an inactive, dimeric state. nih.govresearchgate.net Upon depletion of ER Ca²⁺ stores, Ca²⁺ dissociates from the EF hand, triggering a significant conformational change in the STIM1 protein. nih.govresearchgate.net This change is propagated from the luminal domain through the transmembrane helix to the cytosolic portion of STIM1, leading to its activation. nih.gov

STIM1 Oligomerization and Translocation to ER-Plasma Membrane (PM) Junctions

The conformational change induced by Ca²⁺ unbinding exposes previously masked domains in the cytosolic tail of STIM1, promoting its oligomerization. pnas.orgscispace.com These STIM1 oligomers then translocate within the ER membrane to discrete locations known as ER-plasma membrane (PM) junctions, which are regions where the ER and the plasma membrane come into close apposition, typically within 10-25 nanometers. nih.govrupress.org This relocalization of STIM1 into puncta at ER-PM junctions is a critical step for its interaction with Orai1. researchgate.netrupress.org The translocation process is slower than the initial oligomerization, suggesting a regulated mechanism for the movement of STIM1 to these specialized signaling domains. pnas.orgnih.gov

Direct Molecular Coupling and Activation of Orai1 Channels by STIM1

Once localized at the ER-PM junctions, the activated STIM1 oligomers directly bind to Orai1 channels. nih.govnih.gov The interaction is mediated by a specific region in the C-terminus of STIM1, known as the STIM-Orai activating region (SOAR) or the CRAC activation domain (CAD). mdpi.comnih.gov This domain on STIM1 interacts with both the N- and C-termini of Orai1. nih.govresearchgate.net This direct molecular coupling induces a conformational change in the Orai1 channel, leading to the opening of its pore and the subsequent influx of Ca²⁺ into the cell. nih.govnih.gov The stoichiometry of the STIM1-Orai1 interaction can be variable, but it is proposed that multiple STIM1 dimers can engage a single hexameric Orai1 channel to ensure robust activation. nih.gov

Regulation of Calcium Channel Modulator 1 (Orai1) Channel Properties and Gating

The activity of the Orai1 channel is not solely dependent on its interaction with STIM1 but is also modulated by other regulatory mechanisms, including post-translational modifications. nih.gov These modifications can fine-tune the channel's properties and gating, thereby influencing the dynamics of Ca²⁺ signaling.

Post-translational Modifications of Orai1 (e.g., phosphorylation at Ser-485 by PKC) Affecting Channel Activity

Phosphorylation is a key post-translational modification that regulates Orai1 function. Several kinases have been shown to phosphorylate Orai1, including Protein Kinase C (PKC). While some studies have focused on PKC-mediated phosphorylation of N-terminal serine residues (Ser-27 and Ser-30) which appears to suppress store-operated Ca²⁺ entry, other phosphorylation events can also modulate channel activity. nih.govnih.gov For instance, phosphorylation can influence the interaction between STIM1 and Orai1 or directly alter the conformation of the Orai1 channel. nih.gov The specific effects of phosphorylation can be complex and may depend on the particular residue that is modified and the cellular context.

Key Molecular Events in Orai1 Activation
StepDescriptionKey Molecules/Domains Involved
1. ER Ca²⁺ DepletionDecrease in Ca²⁺ concentration within the endoplasmic reticulum.-
2. STIM1 SensingDissociation of Ca²⁺ from the EF hand of STIM1, leading to a conformational change.STIM1 EF hand
3. STIM1 OligomerizationActivated STIM1 molecules self-associate to form oligomers.STIM1 cytosolic domains
4. STIM1 TranslocationSTIM1 oligomers move to ER-PM junctions.-
5. STIM1-Orai1 CouplingDirect binding of the STIM1 SOAR/CAD domain to the N- and C-termini of Orai1.STIM1 SOAR/CAD, Orai1 N- and C-termini
6. Orai1 Channel GatingConformational change in Orai1 leading to pore opening and Ca²⁺ influx.Orai1 pore

Role of Calmodulin in Modulating STIM1-Orai1 Complex and Oligomerization

Calmodulin (CaM), a ubiquitous calcium-binding protein, plays a significant role in the negative feedback regulation of store-operated calcium entry (SOCE) by modulating the interaction between STIM1 and Orai1. nih.govnih.gov When intracellular calcium levels rise, calcium-bound calmodulin (Ca2+-CaM) directly interacts with both STIM1 and Orai1, leading to the inactivation of the CRAC channel. nih.govnih.govpnas.org

Specifically, Ca2+-CaM binds to a defined site within the core region of activated STIM1, which is located near the STIM1-Orai1 coupling region. nih.gov This binding event disrupts the STIM1-Orai1 complex, effectively uncoupling the channel from its activator. nih.gov Furthermore, the interaction of Ca2+-CaM with activated STIM1 leads to the disassembly of STIM1 oligomers, which is a crucial step for the activation of Orai1. nih.gov

In addition to its effect on STIM1, CaM also directly interacts with the Orai1 subunit. A membrane-proximal N-terminal domain of Orai1 (residues 68-91) has been identified as a Ca2+-dependent binding site for CaM. pnas.orgresearchgate.net Mutations that prevent CaM binding to this region of Orai1 have been shown to eliminate the rapid calcium-dependent inactivation (CDI) of the CRAC channel. pnas.org This indicates that CaM acts in concert with STIM1 and the N-terminus of Orai1 to induce rapid channel inactivation. pnas.org

The table below summarizes the key molecular interactions involved in the calmodulin-mediated modulation of the STIM1-Orai1 complex.

Interacting MoleculeBinding SiteFunctional Consequence
Ca2+-CalmodulinCore region of activated STIM1Disrupts STIM1-Orai1 complex, disassembles STIM1 oligomers
Ca2+-CalmodulinN-terminal domain (residues 68-91) of Orai1Mediates rapid calcium-dependent inactivation (CDI) of the CRAC channel

Alternative Activation Mechanisms of Orai1 Independent of Store Depletion

While the canonical activation of Orai1 is tightly coupled to the depletion of endoplasmic reticulum (ER) calcium stores and the subsequent activation of STIM1, emerging evidence reveals alternative, store-independent mechanisms for Orai1 activation. nih.govjohnshopkins.eduresearchgate.net These non-canonical pathways highlight the versatility of Orai1 in cellular calcium signaling.

One notable store-independent activation mechanism involves the Secretory Pathway Ca2+-ATPase 2 (SPCA2). johnshopkins.eduresearchgate.net In certain cellular contexts, such as breast cancer cells, SPCA2 has been shown to interact directly with Orai1 at the plasma membrane, leading to constitutive calcium influx. johnshopkins.eduresearchgate.net This interaction and subsequent Orai1 activation are independent of ER calcium store levels and the STIM1 sensor. johnshopkins.edu The N-terminus of SPCA2 binds to Orai1, which then allows the C-terminus of SPCA2 to activate the channel. johnshopkins.edu

Another example of store-independent Orai1 activation involves its association with the small conductance Ca2+-activated K+ channel 3 (SK3). This interaction can generate constitutive calcium currents that contribute to cellular processes like proliferation and migration in cancer cells. researchgate.net

Furthermore, Orai1, in conjunction with Orai3 and plasma membrane-resident STIM1, can be activated by arachidonic acid in a store-independent manner. nih.gov This suggests a complex regulatory landscape where different stimuli can converge on Orai1 to modulate calcium entry.

The following table outlines the key features of these alternative Orai1 activation mechanisms.

Activating Molecule/StimulusInteracting Partner(s)Key Characteristics
Secretory Pathway Ca2+-ATPase 2 (SPCA2)Orai1Independent of ER Ca2+ stores and STIM1; constitutive Ca2+ influx.
Small conductance Ca2+-activated K+ channel 3 (SK3)Orai1Generates constitutive Ca2+ currents.
Arachidonic AcidOrai1, Orai3, PM-STIM1Store-independent activation.

Transcriptional and Post-Transcriptional Regulation of Orai1 Expression

The expression of Orai1 is a tightly controlled process, regulated at both the transcriptional and post-transcriptional levels to ensure appropriate cellular calcium signaling. physiology.org

Regulation of Orai1 mRNA Expression

The transcription of the ORAI1 gene is influenced by various transcription factors that can either enhance or suppress its expression. For instance, the transcription factor NF-κB has been shown to positively regulate Orai1 transcript levels. physiology.org Silencing of NF-κB subunits leads to a decrease in Orai1 mRNA, while their overexpression has the opposite effect. physiology.org

The serum and glucocorticoid-inducible kinase SGK1 also plays a role in regulating Orai1 expression by affecting NF-κB activity. physiology.org Cells lacking SGK1 exhibit reduced levels of Orai1 transcripts due to decreased NF-κB activity. physiology.org

The relative expression levels of Orai1 and STIM1 are critical determinants of the properties of the CRAC current. nih.gov Therefore, the transcriptional control of ORAI1 is crucial for shaping the specific characteristics of store-operated calcium entry in different cell types.

microRNA-Mediated Regulation of Orai1/STIM1 Expression

Post-transcriptional regulation of Orai1 and STIM1 expression is significantly influenced by microRNAs (miRNAs), which are small non-coding RNAs that typically bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. qscience.comkarger.comnih.gov

Several miRNAs have been identified that directly target STIM1, thereby indirectly affecting Orai1 function. For example, miR-223 has been shown to negatively regulate STIM1 expression in breast cancer cells. karger.com Lower levels of miR-223 correlate with higher STIM1 expression, which in turn can influence cellular processes like proliferation and invasion. karger.com Similarly, miR-185 has been identified as a direct regulator of STIM1 in colorectal cancer, with an inverse correlation observed between miR-185 and STIM1 expression levels. nih.govnih.gov

Studies have also indicated that Orai1 expression is subject to miRNA-mediated regulation. qscience.com Experiments using a reporter construct containing the 3'-UTR of human Orai1 have demonstrated that its expression can be modulated by endogenous miRNAs in a cell-cycle-dependent manner. qscience.com

The table below provides a summary of the miRNAs known to regulate STIM1 and their observed effects.

microRNATarget GeneCellular ContextEffect on Target Expression
miR-223STIM1Breast CancerNegative Regulation
miR-185STIM1Colorectal CancerNegative Regulation

Physiological Roles of Calcium Channel Modulator 1 Orai1/cracm1 in Organismal Function

Calcium Channel Modulator 1 (Orai1)-Mediated Calcium Influx in Immune Cell Function

In the immune system, Orai1-mediated calcium influx is a linchpin for the function of various immune cells. This controlled entry of calcium ions serves as a critical second messenger, initiating signaling cascades that are essential for both innate and adaptive immunity.

Mast cells are key players in allergic and inflammatory responses. Upon activation, they release a host of pre-stored and newly synthesized inflammatory mediators through a process called degranulation. Research has demonstrated that Orai1-mediated calcium influx is indispensable for this process.

Studies have shown that silencing of Orai1 in a human mast cell line leads to a partial inhibition of calcium mobilization and degranulation induced by substance P, a neuropeptide involved in neurogenic inflammation. nih.gov Furthermore, pharmacological inhibition of Orai channels results in a more pronounced suppression of these responses. nih.gov In mouse models, the absence of Orai1 in mast cells impairs degranulation and cytokine production following activation of the high-affinity IgE receptor (FcεRI). nih.gov An Orai1 inhibitor has been shown to suppress the FcεRI-mediated response of both murine and human mast cells, even after allergen exposure. duke.edu Mechanistically, this inhibition prevents the association of Synaptotagmin-2 with the SNARE complex, a critical step in the fusion of granules with the plasma membrane. duke.edu

Experimental ModelInterventionKey FindingReference
Human Mast Cell Line (LAD2)shRNA-mediated silencing of Orai1Partial inhibition of substance P-induced Ca2+ mobilization and degranulation. nih.gov
Human and Mouse Mast CellsPharmacological inhibition of Orai channels (Synta66)Robust inhibition of substance P-induced degranulation and cytokine/chemokine generation. nih.gov
Mouse Model of Peanut-Induced AnaphylaxisAdministration of an Orai1 inhibitorSuppression of allergic acute diarrhea and amelioration of anaphylaxis. duke.edu

Beyond degranulation, Orai1-mediated calcium signaling is crucial for the production of various cytokines and chemokines by immune cells, which orchestrate the inflammatory response in immediate-type allergic reactions. In T-cells, Orai1 is essential for the activation of the nuclear factor of activated T-cells (NFAT), a transcription factor that drives the expression of key cytokines like interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and IL-4. nih.gov

T cell-specific deletion of Orai1 in mice has been shown to protect against house dust mite-induced allergic airway inflammation. calcimedica.comresearchgate.netresearchgate.net This protection is attributed to impaired antigen-specific expansion, differentiation, and function of T helper 2 (TH2) cells, which are central to allergic responses. calcimedica.comnih.gov ORAI1 controls the expression of genes that regulate the cell cycle and function of TH2 cells. calcimedica.comresearchgate.net Consequently, systemic application of a CRAC channel blocker can suppress allergic airway inflammation. calcimedica.com In mast cells, Orai1 inhibition has been found to abrogate the production of tumor necrosis factor-alpha (TNF-α), IL-8, and CCL3. nih.gov These findings underscore the critical role of Orai1 in orchestrating the cytokine storm associated with allergic reactions.

Cell TypeEffect of Orai1 Deficiency/InhibitionMolecular MechanismFunctional ConsequenceReference
T Helper 2 (TH2) CellsImpaired expansion, differentiation, and function.Reduced activation of NFAT and altered expression of cell cycle and function-regulating genes.Protection from allergic airway inflammation. calcimedica.comresearchgate.netnih.gov
Mast CellsReduced production of TNF-α, IL-8, and CCL3.Inhibition of signaling pathways downstream of calcium influx.Suppression of inflammatory mediator release. nih.gov

Involvement in Muscle Contraction and Relaxation Mechanisms

The role of Orai1 extends to the regulation of muscle function, where precise control of calcium is fundamental for the processes of contraction and relaxation. In skeletal muscle, the process of store-operated calcium entry (SOCE), mediated by Orai1, is important for replenishing intracellular calcium stores that are depleted during repeated contractions. nih.govbohrium.com This replenishment is crucial for sustained muscle force and preventing fatigue. mdpi.com Studies on mice with a muscle-specific knockout of Orai1 have revealed reduced exercise endurance and decreased muscle-specific force. mdpi.com

In vascular smooth muscle cells, such as those in the aorta, Orai1-mediated calcium entry contributes to the regulation of vascular tone and contractility. Research has shown that in stroke-prone spontaneously hypertensive rats, there is an increased contractile response in the aorta following calcium store depletion, and this response is suppressed by an anti-Orai1 antibody, suggesting a role for functional Orai1 channels in aortic contraction. nih.govnih.gov Furthermore, transfection with Orai1 antibodies decreased the contraction of aortic tissue in both hypertensive and normotensive rats, indicating that Orai1 activation is required for store-operated calcium entry and plays a role in the development of vascular tone. nih.gov The expression of Orai1 protein has been detected in various arteries, including the pig coronary artery and rat carotid artery. nih.gov

Contribution to Neuronal Signaling

Orai1 is also expressed in the central nervous system and plays a significant role in modulating neuronal excitability and signaling. nih.govnih.gov It is a key component of store-operated calcium channels in dorsal horn neurons, which are involved in pain processing. nih.gov Activation of Orai1 in these neurons has been shown to increase their excitability and reduce the function of A-type potassium channels through a protein kinase C–extracellular signal-regulated protein kinase (PKC–ERK) pathway. nih.gov

Studies using Orai1 knock-out mice have demonstrated that Orai1 deficiency leads to a significant decrease in acute pain and inflammatory pain hypersensitivity. nih.govresearchgate.net These findings suggest that Orai1-mediated calcium signaling is a novel pathway involved in central sensitization, a key mechanism underlying chronic pain. The co-localization of Orai1 and STIM1, the endoplasmic reticulum calcium sensor that activates Orai1, has been observed in the soma, dendrites, and dendritic spines of cortical neurons, further supporting their role in synaptic function. nih.gov

Functions in Insect Development and Metamorphosis

Steroid Hormone 20-hydroxyecdysone (B1671079) (20E)-Induced Calcium Influx and Apoptosis

The insect steroid hormone 20-hydroxyecdysone (20E) is a key regulator of metamorphosis, a process that involves extensive tissue remodeling through programmed cell death, or apoptosis. nih.govnih.gov Research has revealed that 20E utilizes Calcium Channel Modulator 1 (Orai1) to induce the necessary calcium influx to trigger this apoptotic process. nih.gov The expression of Orai1 mRNA is significantly increased during the programmed cell death of the midgut in the lepidopteran insect Helicoverpa armigera. nih.gov The hormone 20E actively upregulates the expression of Orai1, leading to a major rise in intracellular calcium. nih.govnih.gov

This 20E-induced calcium influx is mediated by Orai1 as part of the store-operated calcium entry (SOCE) mechanism. nih.gov The process is initiated when 20E, acting through G-protein-coupled receptors, triggers a signaling cascade that leads to the activation of Orai1. nih.govnih.gov The interaction between Orai1 and STIM1 is essential for this function. nih.gov Studies using inhibitors have confirmed this pathway; for instance, blocking the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) prevents the 20E-induced calcium influx, indicating that 20E triggers the release of calcium from internal stores, which in turn activates the Orai1 channels for store-operated influx. nih.gov

Knockdown of Orai1 in cell lines effectively blocks the calcium influx induced by 20E and represses the subsequent apoptosis. nih.gov This demonstrates that the higher, sustained levels of intracellular calcium mobilized by 20E via Orai1 are a critical signal for initiating the apoptotic cascade, including the activation of caspases. nih.gov

FeatureDescriptionReference
Hormone 20-hydroxyecdysone (20E) nih.govnih.gov
Channel Calcium Channel Modulator 1 (Orai1/CRACM1) nih.gov
Mechanism 20E upregulates Orai1 expression, inducing store-operated Ca2+ influx. nih.gov
Key Interactor Stromal interaction molecule 1 (STIM1) nih.gov
Cellular Outcome Increased intracellular Ca2+ levels lead to apoptosis. nih.govnih.gov

Role in Programmed Cell Death (PCD) in Midgut of Helicoverpa armigera

During the metamorphosis of Helicoverpa armigera, the larval midgut undergoes complete destruction through programmed cell death (PCD) to be replaced by the adult gut. nih.gov The steroid hormone 20E is the primary trigger for this developmental event. nih.gov The mechanism hinges on 20E's ability to modulate intracellular calcium levels, effectively switching the cellular state from autophagy (a cell survival mechanism) to apoptosis (cell death). nih.govnih.gov

Research demonstrates that Orai1 is highly expressed during this midgut PCD phase. nih.gov By upregulating Orai1, 20E ensures a significant influx of calcium, which is the decisive signal for apoptosis. nih.gov When Orai1 expression is experimentally knocked down in H. armigera larvae, the transition from autophagy to apoptosis in the midgut is repressed. nih.gov This intervention delays pupation and maintains the midgut in an autophagic state, highlighting the pivotal role of Orai1-mediated calcium influx in executing the developmental program of midgut destruction. nih.gov Therefore, Calcium Channel Modulator 1 acts as a crucial molecular switch that, under the direction of the steroid hormone 20E, facilitates the programmed cell death required for tissue remodeling during insect metamorphosis. nih.gov

OrganismTissueProcessInducerKey ChannelOutcome
Helicoverpa armigeraMidgutProgrammed Cell Death (PCD) / Apoptosis20-hydroxyecdysone (20E)Orai1 / CRACM1Destruction of larval midgut for metamorphosis

Pathophysiological Implications of Calcium Channel Modulator 1 Orai1/cracm1 Dysregulation in Disease

Cardiovascular Pathologies Involving Orai1/CRACM1 Dysfunction

The calcium release-activated calcium (CRAC) channel, composed of Orai1 and STIM1 proteins, is a crucial mediator of store-operated Ca2+ entry (SOCE), a vital signaling pathway in numerous cell types. Dysregulation of Orai1/CRACM1 has been implicated in the pathogenesis of several cardiovascular diseases.

Recent studies suggest a significant role for Orai1 in the vascular remodeling and dysfunction associated with hypertension. nih.govresearchgate.net Upregulation of Orai1 is linked to the phenotypic transformation of vascular smooth muscle cells (VSMCs), a key process in the development of hypertension-induced coronary artery dysfunction. nih.govresearchgate.net This transformation is mediated through the activation of the Calcineurin-NFAT signaling pathway. nih.govresearchgate.net In spontaneously hypertensive rats, increased expression of Orai1 has been observed, contributing to coronary vasoconstriction impairment. nih.gov Furthermore, STIM1 and Orai1, as major components of store-operated calcium channels, are involved in regulating the progression of hypertension. cardiologyres.org Abnormalities in Ca2+ cycling, in which Orai1 plays a key part, are considered a potential therapeutic target in managing cardiac hypertrophy associated with hypertension. cardiologyres.org While the direct role of Orai1 in angina pectoris is less defined, its involvement in coronary artery dysfunction suggests a potential contribution to the ischemic conditions that characterize this ailment.

Orai1-mediated SOCE is a significant contributor to the development of myocardial hypertrophy, a condition characterized by the thickening of the heart muscle. Several in vivo studies have demonstrated an upregulation of Orai1 mRNA and protein expression in mouse models of cardiac hypertrophy induced by pressure overload, such as transverse aortic constriction and chronic Angiotensin-II infusion. nih.gov In neonatal rat ventricular cardiomyocytes, knockdown of Orai1 has been shown to reduce cellular hypertrophy in response to hypertrophic stimuli. nih.gov

However, the role of Orai1 in cardiac remodeling is complex and appears to be context-dependent. While Orai1 contributes to the development of cellular hypertrophy in embryonic cardiomyocytes, its deletion in the adult myocardium has been shown to have a protective function against Angiotensin-II-induced cardiac remodeling. nih.gov Conversely, another study using Orai1 deficient mice subjected to pressure overload found that these mice had reduced survival and developed dilated cardiomyopathy more rapidly, suggesting that Orai1 is crucial for the heart's compensatory response to pressure overload. nih.govtandfonline.com This indicates that while Orai1 is involved in the hypertrophic response, its precise role in the progression to heart failure is multifaceted.

Table 1: Research Findings on Orai1/CRACM1 in Myocardial Hypertrophy

Model System Intervention Key Findings Reference
Mouse models (transverse aortic constriction, chronic Angiotensin-II infusion)Pressure overloadUpregulation of Orai1 mRNA and protein expression. nih.gov
Neonatal rat ventricular cardiomyocytesOrai1 knockdown (siRNA)Reduction in cellular hypertrophy in response to hypertrophic stimuli. nih.gov
Embryonic cardiomyocytes from Orai1-deficient miceAngiotensin-II stimulationBlunted cellular hypertrophy compared to control. nih.gov
Adult mice with cardiomyocyte-specific Orai1 deletionAngiotensin-II infusionEnhanced cardiac fibrosis and cardiomyocyte cross-sectional area, suggesting a protective role for Orai1. nih.gov
Orai1 deficient micePressure overload (transverse aortic constriction)Decreased survival and accelerated development of dilated cardiomyopathy. nih.govtandfonline.com

Emerging evidence points to the involvement of Orai1 in the cellular damage that occurs during myocardial ischemia/reperfusion injury. An increased expression of Orai1 has been observed following ischemia/reperfusion in neonatal rat ventricular myocytes. nih.gov This upregulation of Orai1 suggests a potential role for SOCE in the pathophysiology of this condition. While the precise mechanisms are still under investigation, it is hypothesized that excessive Ca2+ influx through Orai1 channels during reperfusion could contribute to cellular injury and apoptosis.

Cancer Progression and Metastasis Modulated by Orai1/CRACM1

The dysregulation of Orai1/CRACM1-mediated calcium signaling has been increasingly recognized as a significant factor in the progression and metastasis of various cancers. nih.govnih.gov

Elevated expression of Orai1 has been documented in a wide range of cancer types, often correlating with more advanced disease and poorer prognosis. nih.govmdpi.com Studies have shown increased Orai1 protein levels in non-small cell lung carcinoma (NSCLC), esophageal carcinoma, and colon cancer. nih.gov In NSCLC, high Orai1 expression is associated with advanced clinical stage, a higher incidence of metastasis, and larger tumor size. nih.gov Similarly, in gastric cancer, higher Orai1 expression correlates with advanced disease stages and increased mortality rates. mdpi.com

Orai1 expression has also been found to be abundant in human primary and metastatic melanoma cell lines. nih.gov In breast cancer, Orai1 mRNA levels are higher in some breast cancer cell lines compared to non-malignant breast cells. researchgate.net Furthermore, Orai1 protein has been found to be highly expressed in colorectal cancer tumors, with this high expression being associated with an advanced clinical stage and a high incidence of metastasis. nih.gov

Orai1 plays a critical role in several key processes that drive cancer progression, including cell proliferation, migration, and apoptosis. nih.govresearchgate.net

Proliferation: Orai1-mediated Ca2+ influx is essential for the proliferation of various cancer cells. nih.gov For instance, silencing of Orai1 has demonstrated antiproliferative effects in MCF-7 breast cancer cells. researchgate.net In NSCLC cells, knockdown of Orai1 impairs their proliferation ability. nih.gov Orai1-mediated SOCE also promotes the proliferation of gastric and colorectal cancer cells. frontiersin.org

Migration and Metastasis: Orai1 is critically involved in cancer cell migration and metastasis. nih.gov Silencing of Orai1 or STIM1 in MDA-MB-231 breast cancer cells reduces cell migration and in vivo metastasis formation. researchgate.net In melanoma cells, transduction of Orai1-targeting shRNA decreases cell migration. nih.gov Furthermore, Orai1 has been associated with increased migration and invasiveness in breast, colon, gastric, and esophageal cancers. frontiersin.org

Apoptosis: The role of Orai1 in apoptosis is more complex and can be cell-type specific. In some cancers, Orai1-mediated Ca2+ influx contributes to apoptotic resistance. For example, in prostate cancer cells, Orai1 helps establish an apoptosis-resistant phenotype. frontiersin.org Conversely, in other contexts, such as glioblastoma, calcium entry via Orai1 can regulate apoptosis. nih.gov

Table 2: Role of Orai1/CRACM1 in Cancer Cell Processes

Cancer Type Effect of Orai1 Dysregulation Cellular Process Affected Reference
Breast CancerSilencing of Orai1Reduced proliferation and migration. researchgate.net
Non-Small Cell Lung Carcinoma (NSCLC)Knockdown of Orai1Impaired proliferation. nih.gov
MelanomaSilencing of Orai1Decreased cell migration. nih.gov
Gastric CancerOverexpression of Orai1Increased proliferation. frontiersin.org
Colorectal CancerOverexpression of Orai1Increased proliferation. frontiersin.org
Prostate CancerOrai1-mediated SOCEEstablishment of an apoptosis-resistant phenotype. frontiersin.org
GlioblastomaOrai1-mediated Ca2+ entryRegulation of apoptosis. nih.gov

Allergic and Inflammatory Disorders Linked to Orai1/CRACM1

Orai1/CRACM1 is a critical component of the immune system, and its dysregulation is linked to various allergic and inflammatory conditions. researchgate.netnih.gov As the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, Orai1 is essential for store-operated Ca²⁺ entry (SOCE) in immune cells like T cells and mast cells. nih.govnih.govnih.gov This Ca²⁺ influx is a pivotal signal for their activation, proliferation, and cytokine production. nih.gov

In T cells, Ca²⁺ signals mediated by Orai1 regulate gene expression, metabolism, and the production of cytokines that drive inflammatory responses. nih.gov T cell-specific deletion of Orai1 in mouse models has been shown to protect against house dust mite-induced allergic airway inflammation. nih.gov Orai1 controls the expression of genes that regulate the function and cell cycle of T helper 2 (Tʜ2) cells, which are central to allergic reactions. researchgate.net Systemic application of a CRAC channel blocker can suppress this allergic airway inflammation, highlighting the therapeutic potential of targeting Orai1. researchgate.net

Mast cells are key effector cells in anaphylaxis and other IgE-mediated allergic disorders. nih.govnih.gov Their activation by an allergen cross-linking IgE bound to the high-affinity IgE receptor (FcεRI) triggers a signaling cascade that requires Ca²⁺ influx for degranulation and the release of inflammatory mediators like histamine, cytokines, and lipid mediators. nih.govnih.govduke.edu

Orai1/CRACM1 is the crucial channel for this Ca²⁺ entry in mast cells. nih.govsciencedaily.com Genetic studies using mice deficient in CRACM1 have provided definitive proof of its essential role. nih.govsciencedaily.com These mice are grossly defective in mast cell degranulation and cytokine secretion (e.g., TNFα and IL-6) and are resistant to stimuli that normally cause severe allergic reactions. nih.govsciencedaily.com Their mast cells are unable to take in sufficient calcium upon allergen exposure, thereby failing to provoke an allergic response. sciencedaily.com

Specifically, CRACM1-deficient mast cells show a roughly 75% decrease in TNFα production and a 50% decrease in IL-6 secretion in response to antigen stimulation. nih.gov In vivo, CRACM1-deficient mice show a suppressed passive cutaneous anaphylaxis (PCA) response, an IgE-mediated allergic reaction that requires mast cells. nih.gov These findings establish that Orai1/CRACM1 is indispensable for mast cell effector functions and the induction of in vivo allergic responses. nih.gov Pharmacological inhibition of the Orai1 channel has been shown to suppress the FcεRI-mediated response of mast cells and effectively ameliorate peanut-induced anaphylaxis in mouse models, even when administered after allergen exposure. duke.edu

Other Disease States Associated with Orai1/CRACM1 Aberrations

Mutations in the ORAI1 gene can lead to distinct disease syndromes depending on whether they cause a loss-of-function (LoF) or a gain-of-function (GoF) of the channel. nih.govnih.gov

Loss-of-Function Mutations: Biallelic LoF mutations in ORAI1 abolish CRAC channel function and SOCE, causing a syndrome known as CRAC channelopathy. nih.govnih.govlatrobe.edu.au This condition is characterized by a uniform clinical phenotype that includes:

Severe Combined Immunodeficiency (SCID)-like Disease: Patients suffer from recurrent and chronic bacterial, viral, and fungal infections. nih.govnih.govresearchgate.net

Autoimmunity: Manifests as autoimmune hemolytic anemia and thrombocytopenia. nih.govresearchgate.net

Muscular Hypotonia: Characterized by global muscle weakness. nih.govnih.gov

Ectodermal Dysplasia: This involves anhidrosis (the inability to sweat) and defects in dental enamel development (amelogenesis imperfecta). nih.govnih.govnih.gov The combination of ectodermal dysplasia with immunodeficiency is referred to as EDA-ID. nih.gov

Gain-of-Function Mutations: Autosomal dominant GoF mutations in ORAI1 result in a constitutively active CRAC channel, leading to increased intracellular Ca²⁺ levels. nih.govlatrobe.edu.au This causes an overlapping spectrum of disorders, primarily affecting skeletal muscle and platelets: nih.govresearchgate.net

Tubular Aggregate Myopathy (TAM): A muscle disorder characterized by the formation of abnormal aggregates within muscle fibers. nih.govresearchgate.net The fact that myopathy results from both LoF (hypotonia) and GoF (TAM) mutations highlights the critical importance of tightly regulated Ca²⁺ homeostasis for skeletal muscle function. nih.govresearchgate.net

Stormorken Syndrome: A rare multisystemic disorder that includes TAM, thrombocytopenia (low platelet count), thrombopathy (impaired platelet function), bleeding diathesis, and miosis (constricted pupils). nih.govresearchgate.net

York Platelet Syndrome: Characterized by thrombocytopenia and myopathy. nih.govresearchgate.net

The diverse clinical manifestations arising from ORAI1 mutations underscore the vital role of Orai1-mediated calcium signaling in the normal function of the immune system, skeletal muscle, platelets, and ectodermal tissues. nih.gov

Table 3: Diseases Associated with Orai1/CRACM1 Mutations

Disease/Syndrome Type of Mutation Key Clinical Manifestations Reference
CRAC Channelopathy (EDA-ID) Loss-of-Function (LoF) Severe combined immunodeficiency (SCID)-like disease, autoimmunity, muscular hypotonia, anhidrosis, dental enamel defects. nih.govnih.govnih.gov
Tubular Aggregate Myopathy (TAM) Gain-of-Function (GoF) Myopathy with tubular aggregates in muscle fibers. nih.govresearchgate.net
Stormorken Syndrome Gain-of-Function (GoF) Myopathy (TAM), thrombocytopenia, bleeding, miosis. nih.govresearchgate.net
York Platelet Syndrome Gain-of-Function (GoF) Myopathy, thrombocytopenia. nih.govresearchgate.net

Pharmacological and Genetic Modulations of Calcium Channel Modulator 1 Orai1/cracm1 Activity

Development and Application of Orai1/CRACM1 Inhibitors and Activators for Research

The development of pharmacological tools to modulate Orai1/CRACM1 activity has been instrumental in dissecting the physiological roles of SOCE. These modulators, which include both inhibitors and activators, have allowed researchers to probe the function of Orai1 in various cellular contexts.

A variety of synthetic small molecules have been identified as inhibitors of Orai1/CRACM1. These compounds have been crucial in preclinical studies for a range of conditions, including inflammatory diseases, autoimmune disorders, and some cancers. nih.govrupress.org For instance, several CRAC channel inhibitors have advanced to clinical trials for conditions such as acute pancreatitis and psoriasis. nih.gov The quest for Orai1 modulators has been driven by the understanding that individuals with genetic mutations leading to loss of Orai1 function exhibit compromised immune responses, suggesting that inhibitors could be effective immunosuppressants.

Conversely, the development of selective Orai1 activators, or enhancers, has been slower but is equally important for understanding the full spectrum of Orai1 function. nih.gov Pharmacological activators are powerful tools for defining the roles of ion channels in cellular processes and for validating them as therapeutic targets. nih.gov The identification of selective Orai1 enhancers allows for the investigation of the consequences of increased Orai1-mediated calcium influx in both healthy and diseased states.

The table below summarizes some of the key pharmacological modulators of Orai1/CRACM1 used in research.

Modulator Type Examples Primary Effect on Orai1/CRACM1 Research Applications
Inhibitors GSK-7975A, GSK-5503A, Synta66, BTP2 (YM-58483)Blockade of calcium influx through the channelInvestigating the role of SOCE in immune cell activation, inflammation, and cancer cell proliferation.
Activators (Enhancers) IA65Potentiation of Orai1-mediated calcium influxStudying the effects of enhanced SOCE in processes like smooth muscle cell migration and skeletal muscle calcium homeostasis. nih.gov
Modulators with dual effects 2-Aminoethyldiphenyl borinate (2-APB)Can potentiate or inhibit Orai1 depending on concentration and the presence of other Orai isoformsElucidating the complex pharmacology of CRAC channels. nih.gov

These tools have been pivotal in establishing Orai1 as a key player in T-cell activation, mast cell degranulation, and the proliferation and migration of vascular smooth muscle cells. mdpi.com

Therapeutic Potential of Targeting Orai1/CRACM1 in Disease Management

The central role of Orai1/CRACM1 in calcium signaling has made it an attractive therapeutic target for a wide array of diseases. mdpi.com The ability to modulate its activity offers the potential to correct aberrant signaling pathways that contribute to pathology.

Gastrodin (B1674634) as a Natural Modulator of Orai1/STIM1 Expression and SOCE in Cardiac Hypertrophy

Gastrodin, a bioactive component of the traditional Chinese medicine Gastrodia elata, has demonstrated therapeutic potential in the context of cardiac hypertrophy. Research has shown that gastrodin can alleviate cardiac hypertrophy induced by agents like phenylephrine (B352888) and angiotensin II in both animal models and cultured cardiomyocytes. tandfonline.comuq.edu.au

The mechanism underlying this protective effect involves the modulation of the Orai1/STIM1 signaling pathway. STIM1 (Stromal Interaction Molecule 1) is the endoplasmic reticulum calcium sensor that activates Orai1 upon store depletion. Studies have revealed that gastrodin treatment leads to a reduction in the expression of both STIM1 and Orai1 proteins. tandfonline.comuq.edu.au This downregulation of the key components of the SOCE machinery results in attenuated store-operated calcium entry in cardiomyocytes. tandfonline.comuq.edu.au

The following table details the effects of Gastrodin on key markers of cardiac hypertrophy and SOCE.

Model Inducing Agent Effect of Gastrodin Mechanism
Mouse ModelPhenylephrineAlleviation of cardiac hypertrophyReduced expression of STIM1 and Orai1 proteins, leading to decreased SOCE. tandfonline.comuq.edu.au
Cultured CardiomyocytesPhenylephrine, Angiotensin IIAttenuation of cardiomyocyte hypertrophyDownregulation of STIM1 and Orai1 expression, resulting in suppressed SOCE. tandfonline.comuq.edu.au

These findings suggest that SOCE, mediated by the STIM1-Orai1 pathway, is an upstream signaling event in the development of cardiac hypertrophy, and that natural modulators like gastrodin could represent a novel therapeutic strategy. tandfonline.comuq.edu.au

Synthetic Modulators and Drug Discovery Efforts (e.g., CHEMBL311880 for L-type channels)

The search for synthetic modulators of Orai1 is a major focus of drug discovery. The goal is to develop compounds with high specificity and potency for Orai1 to minimize off-target effects. A number of synthetic inhibitors have been developed and are being investigated for various therapeutic applications. patsnap.com These inhibitors typically work by binding to the Orai1 channel and preventing its opening, thereby blocking calcium influx. patsnap.com

It is important to distinguish Orai1 modulators from drugs that target other types of calcium channels. For example, CHEMBL311880 is a modulator of L-type voltage-gated calcium channels. While both Orai1 and L-type channels are crucial for calcium signaling, they are distinct channel families with different activation mechanisms and physiological roles. Drug discovery efforts often involve screening large libraries of compounds, and a single compound may have activity at multiple channel types. However, for therapeutic development, high selectivity is desirable.

The table below provides examples of synthetic Orai1 modulators and distinguishes them from modulators of other calcium channels.

Compound Target Channel Therapeutic Area of Interest
GSK-7975AOrai1/CRACM1Autoimmune and inflammatory diseases
Synta66Orai1/CRACM1Autoimmune and inflammatory diseases
IA65Orai1/CRACM1 (Activator)Research tool, potential for tissue repair
CHEMBL311880L-type voltage-gated calcium channelCardiovascular diseases

The development of isoform-selective Orai1 modulators remains a key challenge, as Orai1 shares homology with two other isoforms, Orai2 and Orai3. nih.gov Compounds that can differentiate between these isoforms are highly sought after to allow for more precise therapeutic interventions.

Genetic Approaches to Modulating Orai1/CRACM1 Expression and Function

In addition to pharmacological modulation, genetic techniques provide powerful tools to study and manipulate Orai1/CRACM1 expression and function. These approaches offer a high degree of specificity and have been instrumental in validating Orai1 as a key component of the CRAC channel.

Gene Silencing Techniques (e.g., Orai1-siRNAs, STIM1-siRNAs)

Gene silencing using small interfering RNAs (siRNAs) is a widely used technique to transiently reduce the expression of a target protein. The introduction of siRNAs specific for Orai1 or STIM1 into cells leads to the degradation of their respective messenger RNAs (mRNAs), resulting in decreased protein levels.

This approach has been successfully employed to demonstrate the essential roles of both Orai1 and STIM1 in SOCE. For instance, in cultured rat aortic vascular smooth muscle cells, silencing of either Orai1 or STIM1 with siRNAs disrupted platelet-derived growth factor (PDGF)-induced calcium entry and reduced cell migration. Similarly, suppressing SOCE in cultured cardiomyocytes with Orai1-siRNAs or STIM1-siRNAs was found to markedly attenuate phenylephrine-induced hypertrophy. tandfonline.comuq.edu.au

The table below summarizes the applications and findings of gene silencing techniques for Orai1 and STIM1.

Target Gene Technique Cell/Tissue Type Key Finding
Orai1Orai1-siRNACultured rat aortic vascular smooth muscle cellsReduced PDGF-induced calcium entry and cell migration.
STIM1STIM1-siRNACultured rat aortic vascular smooth muscle cellsReduced PDGF-induced calcium entry and cell migration.
Orai1Orai1-siRNACultured cardiomyocytesAttenuated phenylephrine-induced hypertrophy. tandfonline.comuq.edu.au
STIM1STIM1-siRNACultured cardiomyocytesAttenuated phenylephrine-induced hypertrophy. tandfonline.comuq.edu.au

These gene silencing experiments have provided direct evidence for the involvement of Orai1 and STIM1 in specific cellular processes and have helped to validate them as therapeutic targets.

Knockout Mouse Models and Their Phenotypic Characterization

The generation of knockout mouse models, in which the gene for Orai1 or STIM1 is deleted, has provided invaluable insights into their in vivo functions. These models have revealed the critical importance of Orai1-mediated calcium entry for a wide range of physiological processes.

Mice with a global knockout of the Orai1 gene exhibit perinatal lethality, highlighting the essential role of Orai1 in development. nih.govpatsnap.com These mice also show defects in T-cell and B-cell function, consistent with the immunodeficiency observed in humans with loss-of-function mutations in ORAI1. patsnap.com Mouse embryonic fibroblasts (MEFs) isolated from homozygous Orai1 knockout mice show significantly impaired store-operated calcium influx. patsnap.com

To overcome the issue of perinatal lethality and to study the function of Orai1 in specific tissues, conditional knockout models have been developed. For example, muscle-specific knockout of Orai1 has been used to investigate its role in skeletal muscle function and disease. In a mouse model of Duchenne muscular dystrophy, post-developmental knockout of Orai1 in muscle was shown to improve muscle pathology by normalizing calcium homeostasis and enhancing sarcolemmal integrity.

The following table summarizes the key phenotypic characteristics of Orai1 knockout mouse models.

Knockout Model Key Phenotypes Significance
Global Orai1 KnockoutPerinatal lethality, impaired T-cell and B-cell function, defective store-operated calcium influx. nih.govpatsnap.comDemonstrates the essential role of Orai1 in development and immune function.
Muscle-specific Orai1 KnockoutAltered muscle structure and function, reduced exercise endurance.Reveals the importance of Orai1 in skeletal muscle physiology.
Muscle-specific Orai1 Knockout in a Duchenne Muscular Dystrophy modelAmelioration of the dystrophic phenotype, improved muscle pathology.Highlights Orai1 as a potential therapeutic target for muscular dystrophies.

These knockout mouse models have been instrumental in defining the non-redundant functions of Orai1 in vivo and have provided a platform for testing the efficacy of therapeutic strategies aimed at targeting this crucial calcium channel.

Advanced Methodologies for the Study of Calcium Channel Modulator 1 Orai1/cracm1 Function

Electrophysiological Techniques for Measuring Calcium Currents (e.g., CRAC currents)

The whole-cell patch-clamp technique is a cornerstone for the biophysical characterization of Orai1-mediated calcium currents, known as ICRAC. nih.gov This electrophysiological method allows for the direct measurement of ion flow across the cell membrane, providing critical insights into the channel's gating mechanisms and modulation. nih.govwikipedia.org

To record ICRAC, a small glass pipette is sealed onto the membrane of a cell overexpressing STIM and Orai proteins. nih.govnih.gov The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and membrane potential. wikipedia.orgnih.gov Depletion of endoplasmic reticulum (ER) calcium stores, typically induced by agents like thapsigargin, triggers the activation of STIM1, which in turn gates the Orai1 channels. nih.govnih.gov The resulting inward calcium current is then recorded. nih.gov

Key characteristics of ICRAC that can be analyzed using this technique include its high calcium selectivity, low single-channel conductance, and inwardly rectifying current-voltage relationship. nih.govnih.gov

ParameterDescriptionTypical Values/Observations
Current Density The magnitude of the current normalized to cell size.Varies depending on Orai1/STIM1 expression levels.
Inward Rectification The current flows more readily into the cell at negative membrane potentials.A hallmark feature of CRAC channels.
Ca2+-dependent inactivation (CDI) A rapid reduction in current in the presence of high intracellular calcium, providing a negative feedback mechanism. nih.govCan be studied by altering intracellular calcium buffering.
Ion Selectivity The preference of the channel for calcium ions over other cations.Extremely high, a defining characteristic of CRAC channels. nih.gov

Fluorescence Imaging Techniques for Intracellular Calcium Dynamics

Fluorescence imaging is a powerful tool for visualizing the spatial and temporal dynamics of intracellular calcium downstream of Orai1 activation. This is often achieved using fluorescent calcium indicators, such as Fura-2, which change their fluorescent properties upon binding to calcium.

Förster Resonance Energy Transfer (FRET) microscopy is a particularly valuable technique for studying the direct interaction between STIM1 and Orai1. nih.govnih.gov By tagging STIM1 and Orai1 with different fluorescent proteins (e.g., CFP and YFP), FRET can detect when these proteins are in close proximity (within 1-10 nanometers), which is indicative of their functional coupling. nih.gov Upon ER store depletion, STIM1 redistributes into puncta at ER-plasma membrane junctions, where it co-localizes with and activates Orai1, leading to an increase in the FRET signal. nih.gov

Key applications of fluorescence imaging in Orai1 research:

Monitoring Store-Operated Calcium Entry (SOCE): Measuring the increase in intracellular calcium concentration following the depletion of ER stores. nih.gov

Visualizing STIM1-Orai1 Co-localization: Observing the formation of STIM1-Orai1 puncta at ER-PM junctions. nih.gov

Quantifying Protein-Protein Interactions: Using FRET to measure the efficiency of STIM1-Orai1 coupling. nih.gov

Molecular Biology Techniques for Gene Expression and Protein Analysis (e.g., qRT-PCR, Western blot)

Standard molecular biology techniques are essential for studying the gene and protein expression levels of Orai1 and its regulatory partner, STIM1.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the messenger RNA (mRNA) levels of the ORAI1 gene. nih.govresearchgate.net It allows researchers to assess how the expression of Orai1 is regulated at the transcriptional level in different cell types or under various experimental conditions. researchgate.netresearchgate.net

Western Blot: Western blotting is used to detect and quantify the Orai1 protein. researchgate.netcellsignal.com This technique separates proteins by size, and specific antibodies are used to identify the Orai1 protein, which has a predicted molecular weight of around 35-40 kDa but can appear at higher weights due to glycosylation. ptglab.combiorxiv.org Western blotting can be used to confirm the knockout or knockdown of Orai1 in experimental models and to analyze its expression in different tissues and disease states. researchgate.netptglab.com

TechniqueApplication for Orai1 ResearchInformation Obtained
qRT-PCR Quantification of ORAI1 mRNAGene expression levels
Western Blot Detection and quantification of Orai1 proteinProtein expression levels, presence of post-translational modifications

Structural Biology Approaches (e.g., mutagenesis studies, structural insights of STIM and Orai proteins)

Understanding the three-dimensional structure of Orai1 and its interaction with STIM1 is crucial for elucidating its mechanism of action.

Mutagenesis Studies: Site-directed mutagenesis involves altering specific amino acids in the Orai1 protein to investigate their functional importance. nih.govpnas.org For example, mutations in the transmembrane domains of Orai1 have been shown to either abolish channel function (loss-of-function) or lead to a constitutively active channel (gain-of-function). pnas.orgresearchgate.net These studies have been instrumental in identifying key residues involved in pore formation, ion selectivity, and gating. nih.govresearchgate.net

Structural Insights: While obtaining high-resolution structures of membrane proteins like Orai1 is challenging, cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided valuable insights into the architecture of the Orai channel, which is thought to be a hexamer. nih.govnih.gov These structural studies, combined with biochemical and functional data, have led to models of how STIM1 binding induces conformational changes in Orai1 to open the calcium pore. nih.govpnas.org The STIM-Orai activating region (SOAR) of STIM1 has been identified as a key domain for direct interaction with Orai1. pnas.org

In Vitro and In Vivo Models for Investigating Orai1/CRACM1-Related Physiology and Pathology (e.g., cell lines, mouse models, insect models)

A variety of model systems are employed to study the physiological and pathological roles of Orai1.

Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for in vitro studies of Orai1 due to their low endogenous CRAC currents, making them an ideal system for overexpressing and studying the function of wild-type and mutant Orai1 channels. nih.govnih.gov Other cell lines, such as Jurkat T cells, are used to study the role of Orai1 in immune cell signaling. focusonmicroscopy.org

Mouse Models: Genetically engineered mouse models have been critical for understanding the in vivo functions of Orai1. Orai1 knockout mice, where the Orai1 gene is deleted, exhibit perinatal lethality, highlighting the essential role of Orai1 in development. harvard.edujax.org Tissue-specific knockout models, such as those with muscle-specific Orai1 deletion, have been developed to study its role in specific physiological processes and diseases, like Duchenne muscular dystrophy. nih.govmdpi.com These models have revealed the importance of Orai1 in immune function, skeletal muscle development and function, and enamel formation. nih.govfrontiersin.org

Insect Models: The fruit fly, Drosophila melanogaster, has been a powerful genetic model for identifying the core components of the CRAC channel, including the discovery of Orai itself through a genome-wide RNAi screen. flyrnai.orgsdbonline.org Drosophila models are used to study the fundamental mechanisms of SOCE and its role in various physiological processes, including neuronal function and cardiac physiology. sdbonline.orgbnujournal.com

Model SystemKey AdvantagesExamples of Findings
Cell Lines (e.g., HEK293) Amenable to genetic manipulation, ideal for electrophysiology and imaging.Elucidation of the biophysical properties of Orai1 channels.
Mouse Models (e.g., Knockouts) Allow for the study of Orai1 function in a whole organism context.Orai1 is essential for immune function and muscle development. harvard.edunih.gov
Insect Models (e.g., Drosophila) Powerful genetics, suitable for large-scale screens.Identification of Orai1 as a key component of the CRAC channel. flyrnai.org

Future Directions and Emerging Frontiers in Calcium Channel Modulator 1 Orai1/cracm1 Research

Unraveling the Full Spectrum of Orai Isoform-Specific Functions (Orai1, Orai2, Orai3)

The Orai family of proteins consists of three homologs: Orai1, Orai2, and Orai3. nih.gov While Orai1 is considered the primary, ubiquitously expressed component of the classical Ca2+ release-activated Ca2+ (CRAC) channel, there is mounting evidence that Orai2 and Orai3 play significant and distinct roles in specific physiological and pathophysiological contexts. nih.govmdpi.com Understanding the unique functions of each isoform is a major goal in the field, as it is crucial for developing targeted therapeutic strategies.

Recent research highlights these isoform-specific roles:

Orai1: Plays a universal role in various tissues and is indispensable for sustained Ca2+ entry that regulates processes like T-cell activation, proliferation, and cytokine secretion. nih.govelifesciences.org Loss-of-function mutations in the ORAI1 gene are linked to severe combined immunodeficiency (SCID)-like disease, myopathy, and ectodermal dysplasia. frontiersin.orgnih.gov

Orai2: Often acts as a negative regulator of Orai1-mediated SOCE. Its expression can reduce the magnitude of Ca2+ influx, potentially preventing Ca2+ overload. researchgate.net

Orai3: Exhibits unique regulatory properties. For example, it can be activated by the pharmacological compound 2-aminoethoxydiphenyl borate (2-APB) independently of STIM1. nih.gov Orai3 is selectively overexpressed in certain cancers, such as luminal A breast cancer, where it plays a significant role in cell migration and proliferation. mdpi.com

The ability of these isoforms to form heteromeric channels adds another layer of complexity, creating a diverse range of native CRAC channel stoichiometries with potentially unique biophysical and pharmacological properties. nih.gov

Exploring Novel Upstream Regulators and Downstream Effectors of Orai1-Mediated Calcium Signaling

The canonical activation of Orai1 involves the STIM1 protein, which senses ER calcium depletion and physically interacts with Orai1 at ER-plasma membrane junctions to open the channel. youtube.comnih.gov However, research is revealing a more intricate regulatory network.

Upstream Regulators: Beyond STIM1, several other proteins are emerging as modulators of Orai1 function.

CRACR2A and CRACR2B: These homologous Ca2+-sensing proteins are cytosolic modulators that interact with both STIM1 and Orai1, contributing to the formation of stable signaling complexes required for functional SOCE. nih.gov

Junctate: This protein helps to bridge the ER and plasma membranes, facilitating the interaction between STIM1 and Orai1. nih.gov

SPCA2: The secretory pathway Ca2+-ATPase SPCA2 can interact with Orai1 in mammary epithelial tissues, leading to constitutive, store-independent Ca2+ entry, which is important for lactation. mdpi.com

Post-Translational Modifications: Orai1 function is also regulated by modifications such as glycosylation and phosphorylation, which can alter its channel properties and interactions. nih.gov

Downstream Effectors: The influx of Ca2+ through Orai1 channels is translated into specific cellular responses by a variety of downstream effector molecules.

Calcineurin/NFAT Pathway: One of the most well-characterized downstream pathways involves the Ca2+-dependent phosphatase calcineurin. mdpi.com Orai1-mediated Ca2+ entry activates calcineurin, which then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors. nih.gov This allows NFAT to translocate to the nucleus and regulate the expression of genes crucial for immune responses and other cellular functions. nih.govnih.gov

ERK Activation: In dorsal horn neurons, Orai1-mediated Ca2+ entry is a critical upstream requirement for the activation of the extracellular signal-regulated kinase (ERK) signaling pathway in response to metabotropic glutamate (B1630785) receptor stimulation. nih.gov

Mitochondria: Ca2+ influx via Orai1 can be taken up by mitochondria through the mitochondrial calcium uniporter (MCU), influencing cellular metabolism and bioenergetics. nih.gov

Advancements in Drug Discovery and Development of Highly Selective Orai1 Modulators

Given the central role of Orai1 in numerous pathologies, it has emerged as an attractive therapeutic target. nih.gov A significant research effort is focused on developing pharmacological modulators with high selectivity for Orai1 over its isoforms and other ion channels. Historically, CRAC channel research relied on non-selective inhibitors like SKF-96365 and 2-APB, which have multiple off-target effects. nih.govnih.gov The development of isoform-selective compounds is a key frontier, promising more precise therapeutic interventions with fewer side effects. nih.gov

Recent advancements have yielded several modulators with distinct pharmacological profiles for the different Orai isoforms. nih.gov

Compound NameTypeEffect on Orai1Effect on Orai2Effect on Orai3Citation
GSK-7975A InhibitorStrong InhibitionStrong InhibitionPartial Inhibition nih.govresearchgate.net
BTP2 (Pyr2) InhibitorStrong InhibitionStrong InhibitionPartial Inhibition nih.govresearchgate.net
Synta66 ModulatorInhibitionPotentiationNo Effect nih.govresearchgate.net
IA65 EnhancerPotentiationMarginal EffectsMarginal Effects nih.govnih.gov
CM4620 InhibitorInhibitionN/AN/A mdpi.comnih.gov

This table is interactive. Click on the headers to sort.

The discovery of compounds like Synta66, which inhibits Orai1 while potentiating Orai2, and IA65, a selective Orai1 enhancer, demonstrates that developing isoform-selective agents is achievable. nih.govnih.govacs.org Such tools are invaluable for dissecting the specific roles of each isoform in cellular physiology and disease. acs.org Furthermore, some Orai1 inhibitors, such as CM4620, have advanced to clinical trials for conditions including severe COVID-19 pneumonia, highlighting the therapeutic promise of targeting this channel. nih.gov

Understanding the Interplay between Orai1 and Other Ion Channels or Signaling Pathways

Orai1 does not function in isolation. A growing body of evidence indicates that Orai1 is part of larger signaling complexes, or "signalplexes," where it interacts with other ion channels and signaling proteins. nih.gov This interplay allows for reciprocal regulation and the integration of multiple signaling inputs to generate complex and specific cellular responses.

Interaction with TRPC Channels: Orai1 has been shown to physically associate with members of the Transient Receptor Potential Canonical (TRPC) family of ion channels, particularly TRPC1. frontiersin.org This interaction, which can be enhanced upon store depletion, may form heteromeric Orai1/TRPC1 channels involved in SOCE in certain cell types, such as vascular smooth muscle cells. frontiersin.org

Crosstalk with Potassium Channels: In some cells, a functional complex forms between Orai1 and the small conductance calcium-activated potassium channel 3 (SK3, also known as KCa2.3). nih.gov The Ca2+ influx through Orai1 can activate nearby SK3 channels, leading to membrane hyperpolarization. This hyperpolarization, in turn, increases the electrochemical driving force for Ca2+ entry through Orai1, creating a powerful feedback loop.

Regulation by Lipids: The function of Orai1 is also modulated by its lipid environment. The N-terminus of Orai1 contains regions that are thought to interact with membrane lipids, including cholesterol, which can influence channel gating and regulation. nih.gov

Investigating these complex interactions is crucial for a complete understanding of how Orai1-mediated Ca2+ signals are shaped and integrated within the broader context of cellular signaling networks.

Therapeutic Strategies for Clinical Translation of Orai1-Targeted Therapies

The translation of basic research on Orai1 into clinically effective therapies is a major objective. oicr.on.ca The therapeutic potential of targeting Orai1 spans a wide range of diseases. patsnap.com

Autoimmune and Inflammatory Diseases: In conditions like rheumatoid arthritis and psoriasis, overactive immune responses are driven by excessive Ca2+ signaling in lymphocytes. patsnap.com Orai1 inhibitors can dampen this hyperactivity, offering a promising therapeutic approach. patsnap.com

Cancer: Many types of cancer cells exhibit altered Ca2+ signaling that promotes their proliferation, migration, and survival. nih.govpatsnap.com Targeting Orai1 could disrupt these processes and represents a novel anticancer strategy. nih.gov Clinical trials are underway to investigate Orai1 inhibitors in various solid tumors. mdpi.com

Cardiovascular Disease: Orai1-mediated SOCE is involved in the pathological remodeling of vascular smooth muscle cells, which contributes to conditions like atherosclerosis and hypertension. nih.gov Inhibiting Orai1 in these cells is considered a potentially fruitful therapeutic strategy. nih.gov

Neurological Disorders: Dysregulated calcium signaling in neurons is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. patsnap.com Normalizing neuronal calcium levels with Orai1 modulators could offer a new therapeutic avenue for these conditions. patsnap.com

The pathway to clinical translation involves overcoming challenges such as ensuring target specificity, optimizing drug delivery, and designing effective clinical trials. oicr.on.camdpi.com The development of highly selective Orai1 modulators, coupled with a deeper understanding of the specific roles of Orai isoforms in different disease states, will be critical for realizing the full therapeutic potential of targeting this fundamental calcium channel. nih.govnih.gov

Q & A

Q. Table 1. Key Pharmacological Parameters of this compound

ParameterValue/MethodReference
IC50 (Aortic Contraction)0.8 μM
Selectivity (Cav3.1/3.2)Not subtype-selective (IC50 ~31–83 μM)
SolubilityDMSO (>10 mM), stable in PBS (pH 7.4)

Q. Table 2. Recommended Experimental Controls

Control TypePurposeExample
Positive ControlValidate assay sensitivityNifedipine (L-type blocker)
Negative ControlRule out solvent effectsDMSO (0.1% v/v)
Genetic ControlConfirm target specificityCav3.2-/- mouse models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.